4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group and a benzenesulfonamide moiety .
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is the Genome polyprotein of the Hepatitis C virus genotype 1b (isolate BK) . This protein plays a crucial role in the life cycle of the Hepatitis C virus, making it a key target for antiviral drugs .
Mode of Action
It is known that the compound interacts with the genome polyprotein, potentially inhibiting its function and thus disrupting the life cycle of the hepatitis c virus .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to the replication and propagation of the Hepatitis C virus .
Result of Action
Given its target, it is likely that the compound inhibits the function of the Genome polyprotein, thereby disrupting the life cycle of the Hepatitis C virus .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that benzenesulfonamides can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Preparation Methods
The synthesis of 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide involves several steps. One common method starts with the preparation of 5-methylfurfurylamine from commercially available 5-methylfurfural via the oxime, followed by reduction with lithium aluminum hydride (LiAlH4). The 5-methylfurfurylamine is then reacted with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide in tert-butylmethyl ether (MTBE) at low temperatures to yield the desired product .
Chemical Reactions Analysis
4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can be reduced to form different sulfonamide derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzenesulfonamides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide can be compared with other benzenesulfonamides and furan derivatives. Similar compounds include:
4-methyl-N-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzenesulfonamide: This compound also contains a furan ring and a benzenesulfonamide moiety but differs in its additional thiazole ring.
5-methyl-2-furylmethanol: A simpler furan derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-10-3-7-13(8-4-10)18(15,16)14-9-12-6-5-11(2)17-12/h3-8,14H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHFEQKQAFRWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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